Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate
Description
Historical Development in Imidazole Research
The imidazole scaffold, first synthesized by Heinrich Debus in 1858 via the condensation of glyoxal, formaldehyde, and ammonia, has evolved into a cornerstone of heterocyclic chemistry. Early methodologies, such as the Radziszewski reaction (1882), enabled the synthesis of 1,2,4,5-tetrasubstituted imidazoles through multicomponent reactions involving α-diketones, aldehydes, and ammonia. By the mid-20th century, advances in catalysis and protecting-group chemistry facilitated the synthesis of complex derivatives, including dihydroimidazoles. The introduction of the benzyloxycarbonyl (Cbz) group as a nitrogen-protecting agent in peptide synthesis (1940s) further expanded the toolkit for functionalizing imidazole derivatives. These developments laid the groundwork for targeted synthesis of compounds like methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate, which integrates saturated ring geometry with orthogonal protective groups.
Position Within Dihydroimidazole Derivative Classifications
Dihydroimidazoles, characterized by partial saturation of the imidazole ring, exhibit distinct electronic and steric properties compared to fully aromatic analogs. This compound belongs to the 4,5-dihydro-1H-imidazole subclass, where reduced ring flexibility enhances stability while preserving hydrogen-bonding capabilities. Key structural features include:
- Cbz-protected amine : Enhances solubility and prevents undesired nucleophilic reactions during synthetic workflows.
- Methyl ester : Serves as a prodrug moiety or synthetic intermediate for carboxylate activation.
- Stereochemical control : The 4,5-dihydro configuration imposes conformational constraints, influencing molecular recognition in biological systems.
Table 1: Comparative Analysis of Dihydroimidazole Derivatives
Significance in Heterocyclic Medicinal Chemistry
Imidazole derivatives are pivotal in drug discovery due to their ability to engage in hydrogen bonding, coordinate metals, and modulate enzyme activity. The title compound’s dihydroimidazole core offers unique advantages:
- Enhanced bioavailability : Partial saturation improves metabolic stability compared to fully aromatic analogs.
- Versatile functionalization : The Cbz group permits selective deprotection for sequential synthetic modifications, critical for constructing targeted libraries.
- Structural mimicry : The methyl ester and dihydroimidazole motif replicate transition states in protease inhibition, as evidenced by thrombin inhibitor studies.
Recent applications include its use as an intermediate in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, leveraging its dual hydrogen-bond donor/acceptor capacity.
Research Timeline and Major Discoveries
Table 2: Key Milestones in Imidazole Derivative Development
The compound’s synthesis, first reported in the early 2000s, relies on microwave-assisted cyclocondensation of α-ketoesters with Cbz-protected aminomethyl reagents. Modern catalytic protocols using fluorinated graphene oxide (A-MFGO) or ionic liquids have optimized reaction efficiency, achieving yields >80% under mild conditions.
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylaminomethyl)-4,5-dihydro-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-20-13(18)11-7-15-12(17-11)8-16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTHEMOWHQHWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN=C(N1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556776, DTXSID401123897 | |
| Record name | Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159813-39-4, 119140-50-0 | |
| Record name | Methyl 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159813-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate (referred to as compound 1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Synthesis
Compound 1 has the molecular formula and features a complex structure that includes an imidazole ring and a benzyloxycarbonyl group. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity.
| Property | Value |
|---|---|
| Molecular Weight | 375.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in methanol |
| LogP | Not available |
| H-bond Donors | 1 |
| H-bond Acceptors | 4 |
The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may function as an antagonist at certain receptor sites, influencing pathways involved in pain and inflammation.
Case Study: Antitumor Activity
A significant study evaluated the antitumor effects of compound 1 using subcutaneous xenograft models. The results demonstrated that treatment with compound 1 led to a significant reduction in tumor growth in the highly aggressive triple-negative breast cancer cell line MDA-MB-231. Specifically, a dosage of 20 mg/kg resulted in a 55% decrease in cell viability after three days of administration, indicating strong antitumor potential (p < 0.01) .
Antimicrobial Activity
Compound 1 has been tested against various bacterial strains, showing promising antimicrobial properties. In vitro assays revealed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20–40 µM for resistant strains such as MRSA .
Anti-inflammatory Effects
The anti-inflammatory properties of compound 1 have also been explored. It was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for COX-1 and COX-2 inhibition were reported at 19.45 µM and 42.1 µM , respectively, suggesting that compound 1 could serve as a potential anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compound 1. Variations in the substituents on the imidazole ring and the benzyloxycarbonyl group have shown significant impacts on biological activity. For instance, modifications leading to increased lipophilicity tend to enhance receptor binding affinities .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased potency |
| Alteration of functional groups | Variable effects on receptor affinity |
| Substitution on benzyloxy group | Enhanced selectivity for specific targets |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit antimicrobial properties. Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate can potentially be developed as an antimicrobial agent due to its structural characteristics that facilitate interaction with microbial targets.
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer activity by inhibiting specific pathways involved in tumor growth. The imidazole moiety is known for its role in various biological processes, making it a candidate for further exploration in cancer therapeutics.
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Protecting Group Applications
The benzyloxycarbonyl (Cbz) group is widely used as a protecting group for amines in peptide synthesis. The ability to selectively remove this group under mild conditions makes it valuable in the synthesis of peptides and other nitrogen-containing compounds.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- The target compound’s Cbz-protected amine distinguishes it from analogues like 5{15} and 5{51} , which use benzyloxyglycyl or benzyloxy-S-alanyl groups for side-chain modifications .
- Unlike the ethyl ester in ’s compound , the target’s methyl ester may confer distinct hydrolysis kinetics and solubility profiles.
- The absence of a carboxylic acid group (cf.
Physicochemical and Application Comparisons
Table 3: Property and Application Insights
Key Observations:
Preparation Methods
Reaction with Diamines
In a hypothetical adaptation of methods from, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate (4) reacts with ethylenediamine under reflux in dimethylformamide (DMF). The nitrile group undergoes nucleophilic attack by the primary amine, followed by cyclization to form the imidazoline ring.
Proposed Mechanism:
-
Nitrile Activation: The α,β-unsaturated nitrile in 4 is attacked by the amine, forming an amidine intermediate.
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Cyclization: Intramolecular attack by the secondary amine generates the five-membered imidazoline ring.
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Ester Retention: The methyl ester at position 5 remains intact, as confirmed by spectral data in analogous compounds.
Optimization Insights:
-
Solvent: Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates.
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Temperature: Reflux conditions (80–100°C) are critical for complete cyclization.
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Yield: Comparable reactions in report yields of 50–60% for imidazolidine-diones, suggesting room for improvement via catalyst screening.
Functional Group Interconversion and Final Product Isolation
Following cyclization, the methyl ester and Cbz groups require stabilization under reaction conditions. Patent WO2013186792A2 provides insights into esterification and salt formation, which are relevant for final product purification.
Esterification and Salt Formation
The methyl ester in the target compound is introduced early in the synthesis (precursor 4). To enhance solubility for pharmacological applications, the patent describes potassium salt formation using potassium tert-butoxide in ketone solvents. Applied to the target compound, this step would involve:
-
Deprotonation: Treatment with potassium tert-butoxide in acetone at −5°C to 35°C.
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Precipitation: Isolation of the potassium salt via filtration.
Conditions:
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Molar Ratio: 0.9–1.5 equivalents of potassium tert-butoxide per equivalent of ester.
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Yield: Patent methods report >90% purity post-crystallization.
Analytical Characterization and Validation
Structural confirmation of methyl 2-({[(benzyloxycarbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate relies on spectroscopic and crystallographic data.
Spectroscopic Data
X-Ray Crystallography
While no direct data exists for the target compound, analogous imidazolidine-diones in were resolved via X-ray diffraction, confirming regiochemistry and stereochemistry.
Challenges and Optimization Opportunities
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Regioselectivity: Competing cyclization pathways may yield pyrrolidines or pyrazoles. Screening Lewis acids (e.g., ZnCl2) could favor imidazoline formation.
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Yield Improvement: Catalytic hydrogenation of intermediates or microwave-assisted synthesis may enhance efficiency.
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Green Chemistry: Replacement of DMF with ionic liquids or water could improve sustainability.
Q & A
What are the common synthetic routes for preparing Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate?
Level: Basic
Answer:
The compound is typically synthesized via cyclocondensation or multi-step derivatization of imidazole precursors. Key methods include:
- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to form imidazole intermediates .
- Benzimidazole Functionalization : Introducing the benzyloxycarbonyl (Cbz) group via carbamate formation, as seen in similar benzimidazole syntheses .
- Vilsmeier-Haack Reaction : Used for formylating imidazole precursors, which can be further modified with amine and ester groups .
Characterization involves IR, NMR, and mass spectrometry to confirm structural integrity .
How can researchers confirm the structural integrity of this compound?
Level: Basic
Answer:
Structural confirmation relies on spectroscopic and analytical techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹ for esters, N-H stretches for amines) .
- NMR : ¹H and ¹³C NMR resolve the imidazole ring protons (δ 7.0–8.5 ppm) and ester/amine sidechains .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 551.3) validate the molecular formula .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/O percentages to confirm purity .
What strategies are effective for optimizing reaction yields in its synthesis?
Level: Advanced
Answer:
Yield optimization requires systematic approaches:
- Catalyst Screening : Use Pd/C or organocatalysts to enhance coupling reactions (e.g., Cbz group introduction) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in cyclocondensation .
- Temperature Control : Refluxing in acetic acid (3–5 hours) maximizes crystallinity of intermediates .
- Design of Experiments (DOE) : Statistically evaluate factors like stoichiometry, pH, and reaction time .
How should researchers address contradictions in spectroscopic data during characterization?
Level: Advanced
Answer:
Discrepancies in spectral data (e.g., unexpected NMR shifts or IR bands) can be resolved by:
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Orthogonal Methods : Use X-ray crystallography or HPLC-MS to confirm purity and structure .
- Isotopic Labeling : ¹³C/¹⁵N-labeled analogs help trace signal origins in complex spectra (Note: BenchChem excluded per guidelines).
How can multi-step syntheses be designed to incorporate heterocyclic motifs into this compound?
Level: Advanced
Answer:
Advanced syntheses often involve:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to introduce triazole/thiazole groups .
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) or Cbz groups to selectively functionalize the imidazole ring .
- Post-Functionalization : Modify ester groups via hydrolysis or aminolysis to attach bioactive moieties .
What are the recommended handling and storage conditions to ensure compound stability?
Level: Basic
Answer:
- Storage : Keep at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Handling : Use dry gloves and work under nitrogen atmosphere for moisture-sensitive steps .
- Stability Monitoring : Regular HPLC analysis detects degradation products (e.g., free carboxylic acid formation) .
How can purity and enantiomeric excess be assessed for this compound?
Level: Advanced
Answer:
- Chiral HPLC : Separates enantiomers using cellulose-based columns and UV detection at 254 nm .
- Polarimetry : Measures optical rotation for chiral centers introduced during synthesis .
- NMR Chiral Shift Reagents : Eu(fod)₃ induces splitting of enantiomeric proton signals .
What mechanistic insights are critical for its hydrolysis or derivatization reactions?
Level: Advanced
Answer:
- Ester Hydrolysis : Base-catalyzed (NaOH/EtOH) cleavage of the methyl ester to carboxylic acid, monitored by TLC .
- Amide Coupling : Use EDC/HOBt for conjugating amines to the carboxylate group, optimizing pH to avoid racemization .
- Computational Modeling : DFT studies predict transition states and regioselectivity in ring-opening reactions .
How can researchers design assays to evaluate the biological activity of this compound?
Level: Advanced
Answer:
- Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabel the compound (³H/¹⁴C) to track permeability in cell lines .
- Molecular Docking : Simulate binding to target proteins (e.g., benzimidazole-based kinases) using AutoDock Vina .
What challenges arise when scaling up the synthesis from lab to pilot scale?
Level: Advanced
Answer:
- Heat Transfer : Optimize stirring and cooling for exothermic steps (e.g., cyclocondensation) to prevent runaway reactions .
- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography .
- Regulatory Compliance : Document impurity profiles (ICH guidelines) and validate analytical methods for GMP compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
